molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No. B1362261
CAS RN: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenol is a chemical compound with the empirical formula C7H7FO2 . It is a solid substance and is an important intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of 5-Fluoro-2-methoxyphenol can be achieved using methoxybenzene as a raw material under the action of butyllithium and trimethoxyborane .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxyphenol consists of a benzene ring with a fluorine atom and a methoxy group attached to it . The molecular weight of this compound is 142.13 .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxyphenol is a solid substance . Its molecular weight is 142.13 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Radioligand Synthesis

A study by Vos and Slegers (1994) developed a synthesis procedure for a compound using 5-fluoro-2-methoxyphenol, targeting potential applications as a radioligand for GABA receptors in the brain. This advancement suggests its potential utility in neuroimaging and neuropharmacology research (Vos & Slegers, 1994).

Chemical Synthesis and Oxidation Studies

Karam et al. (1999) investigated the oxidation of phenols, including derivatives like 5-fluoro-2-methoxyphenol, to create hydroindolenones and hydroquinolenones. This research is pivotal for understanding the chemical properties and reactions of such compounds (Karam et al., 1999).

Application in Alzheimer’s Disease Research

Kepe et al. (2006) utilized a derivative of 5-fluoro-2-methoxyphenol in studying serotonin receptors in Alzheimer's disease patients. This emphasizes its significance in the development of molecular imaging probes for neurological diseases (Kepe et al., 2006).

Study of Intermolecular and Intramolecular Hydrogen Bonds

Varfolomeev et al. (2010) conducted a study focusing on methoxyphenols like 5-fluoro-2-methoxyphenol, analyzing their hydrogen bonding capabilities. Such studies are crucial for the understanding of molecular interactions in pharmaceuticals and organic chemistry (Varfolomeev et al., 2010).

Enzyme-mediated Synthesis for Photoconductive Materials

Zaragoza-Gasca et al. (2011) synthesized Poly(4-fluoro-2-methoxyphenol) using an enzymatic process, highlighting its potential application in photoconductive materials. This approach is significant for developing new materials with eco-friendly processes (Zaragoza-Gasca et al., 2011).

Peripheral Benzodiazepine Receptor Studies

Zhang et al. (2003) synthesized ligands using 5-fluoro-2-methoxyphenol derivatives for studying peripheral benzodiazepine receptors. Such research aids in understanding the pharmacological targeting of these receptors (Zhang et al., 2003).

Safety And Hazards

5-Fluoro-2-methoxyphenol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKLEQAFZWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379100
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxyphenol

CAS RN

72955-97-6
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
EB Jang, A Khrimian, MS Siderhurst - Journal of chemical ecology, 2011 - Springer
… partially metabolized it to 5-fluoro-4-(3-fluoroprop-2-en-1-yl)-2-methoxyphenol (III), and flies fed with trifluoroanalog I produced 4-(3,3-difluoroprop-2-en-1-yl)-5-fluoro-2-methoxyphenol (…
Number of citations: 15 link.springer.com
JW Lyga, RM Patera, G Theodoridis… - Journal of agricultural …, 1991 - ACS Publications
… The 5-fluoro-2-methoxyphenol was prepared according to a modification of a reported procedure (Course and Ingraham, 1951). We found it more satisfactory to oxidize the substituted …
Number of citations: 30 pubs.acs.org
S Lips, D Schollmeyer, R Franke… - Angewandte Chemie …, 2018 - Wiley Online Library
… To exclude the formation of 1-phenoxy-1H-benzo[b]thiophenium intermediates, electrolysis of 2-phenylbenzo[b]thiophene and 5-fluoro-2-methoxyphenol was conducted (11). As …
Number of citations: 77 onlinelibrary.wiley.com
PD Nahide, V Ramadoss… - European Journal of …, 2018 - Wiley Online Library
… Thus, 5-fluoro-2-methoxyphenol and 4-fluorophenol were chlorinated in 24 % and 51 % yield (12 and 13, respectively). The chlorophenols 14 and 1537 were also obtained in 62 % and …
M Drouin, JD Hamel, JF Paquin - Synthesis, 2018 - thieme-connect.com
Monofluoroalkenes have found wide application in organic chemistry, medicinal chemistry, and materials science. This review summarizes the most recent advances made regarding …
Number of citations: 113 www.thieme-connect.com
HJ Shirley, M Koyioni, F Muncan, TJ Donohoe - Chemical Science, 2019 - pubs.rsc.org
… The aryl bromide 10 was itself prepared from commercially available 4-bromo-5-fluoro-2-methoxyphenol (11) by O-alkylation with 2-bromopropane and subsequent nucleophilic …
Number of citations: 36 pubs.rsc.org
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org
D Sang, H Yue, Z Zhao, P Yang… - The Journal of Organic …, 2020 - ACS Publications
Aluminum triiodide is harnessed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) for the selective cleavage of ethers via neighboring group participation. Various acid-labile …
Number of citations: 11 pubs.acs.org
H Zhang, X Xu, Y Chen, Y Qiu, X Liu, BF Liu… - European Journal of …, 2015 - Elsevier
We report the synthesis of novel, potentially hypnotic fluorine-substituted phenyl acetate derivatives. We describe the structure–activity relationship that led us to the promising derivative…
Number of citations: 4 www.sciencedirect.com
K Audouze, EØ Nielsen, D Peters - Journal of medicinal chemistry, 2004 - ACS Publications
… 5-Fluoro-2-methoxyphenol (22c). Compound 22c was prepared using 22b (6.00 g, 35.3 mmol) in EtOH (100 mL) and aqueous H 2 O 2 (7.1 mL, 35%), stirred at reflux 2 h. The mixture …
Number of citations: 120 pubs.acs.org

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